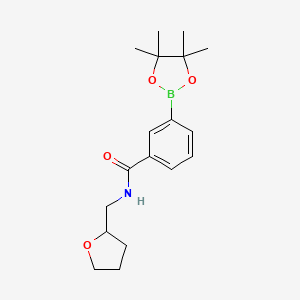

3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester

Description

Structural Characterization

Chemical Nomenclature and Molecular Formula

The compound is systematically named 3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester. Its molecular formula is C₁₈H₂₆BNO₄ , with a molecular weight of 331.2 g/mol . Key structural features include:

- Phenylboronic acid pinacol ester core : A boronic acid protected by a pinacol (2,3-dimethyl-2,3-butanediol) group, forming a six-membered cyclic ester.

- Tetrahydrofurfurylaminocarbonyl substituent : A tetrahydrofuran (THF)-derived substituent attached via an amide bond to the phenyl ring. The THF moiety is a saturated five-membered ether ring with a methyl group linked to the nitrogen atom.

Table 1: Key Identifiers

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 1073355-06-2 | |

| Molecular Formula | C₁₈H₂₆BNO₄ | |

| Molecular Weight | 331.2 g/mol | |

| Synonyms | 3-(Tetrahydrofurfurylamino-1-carbonyl)phenylboronic acid pinacol ester |

X-ray Crystallography and Geometric Isomerism

No direct X-ray crystallography data is available for this compound in publicly accessible databases. However, structural insights can be inferred from analogous boronic acid pinacol esters and THF-containing derivatives:

- Pinacol ester geometry : The boron atom is tetrahedrally coordinated, with the pinacol group forming a rigid six-membered ring. This conformation minimizes steric strain and enhances stability.

- THF substituent : The tetrahydrofuran ring adopts a puckered conformation (e.g., envelope or twist-boat), but restricted rotation due to the amide linkage prevents geometric isomerism.

- Amide bond planarity : The carbonyl group and adjacent nitrogen form a planar amide structure, eliminating the possibility of E/Z isomerism.

Table 2: Structural Features and Isomerism Potential

| Feature | Description | Isomerism Potential |

|---|---|---|

| Boronic acid pinacol ester | Tetrahedral B, six-membered ring | None |

| THF ring | Saturated five-membered ether | None (conformational flexibility only) |

| Amide bond | Planar trigonal geometry | None |

Computational Modeling (DFT, TD-DFT) of Electronic Structure

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies provide critical insights into the electronic properties of boronic esters. While no direct computational data exists for this compound, analogous systems suggest the following:

Frontier Molecular Orbitals

- HOMO (Highest Occupied Molecular Orbital) : Likely localized on the phenyl ring or amide carbonyl group due to π-electron delocalization.

- LUMO (Lowest Unoccupied Molecular Orbital) : Expected on the boron center, influenced by the electron-withdrawing pinacol group.

TD-DFT Predictions

TD-DFT calculations (e.g., B3LYP/6-31G*) would predict:

- Electronic transitions : π→π* transitions in the phenyl ring and amide group, with possible charge-transfer transitions involving the boron atom.

- Absorption spectra : Peaks in the UV-Vis range, correlating with reactivity in photochemical or catalytic applications.

Table 3: Hypothetical Computational Parameters

| Parameter | Value (Analogous Systems) | Relevance |

|---|---|---|

| HOMO Energy (eV) | -5.0 to -6.0 | Electron-rich regions |

| LUMO Energy (eV) | -1.0 to -2.0 | Electrophilic boron center |

| HOMO-LUMO Gap (eV) | 3.0–4.0 | Reactivity in cross-coupling |

Propriétés

IUPAC Name |

N-(oxolan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-8-5-7-13(11-14)16(21)20-12-15-9-6-10-22-15/h5,7-8,11,15H,6,9-10,12H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXJYLFLGVPADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701122943 | |

| Record name | N-[(Tetrahydro-2-furanyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701122943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073355-06-2 | |

| Record name | N-[(Tetrahydro-2-furanyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073355-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Tetrahydro-2-furanyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701122943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(Tetrahydrofurfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials and Reagents

| Component | Description/Role |

|---|---|

| 3-Aminophenylboronic acid | Boronic acid precursor |

| Tetrahydrofurfurylamine | Amine source for amide formation |

| Coupling reagents (e.g., EDC, DCC) | Facilitate amide bond formation |

| Pinacol | For boronic acid esterification |

| Solvents (e.g., dichloromethane, THF) | Reaction medium |

| Base (e.g., triethylamine) | Neutralize acids formed during coupling |

Stepwise Procedure

-

- The 3-aminophenylboronic acid is reacted with tetrahydrofurfurylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

- The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere to prevent moisture interference.

- A base like triethylamine is added to neutralize the acid byproducts.

- The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, monitored by TLC or HPLC.

-

- The resulting amide-containing boronic acid is then treated with pinacol to form the boronic acid pinacol ester.

- This step usually involves refluxing the boronic acid with pinacol in an appropriate solvent (e.g., toluene or THF).

- The esterification stabilizes the boronic acid, making it easier to handle and purify.

- The product is purified by column chromatography or recrystallization.

Research Findings and Optimization

- The yield of the amide formation step is generally high, often exceeding 80%, depending on the purity of starting materials and reaction conditions.

- Pinacol esterification proceeds efficiently with yields reported around 70-90%.

- The compound exhibits a melting point of approximately 92-94°C, indicating good purity and crystallinity after purification.

Representative Data Table of Preparation Parameters

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide formation | EDC coupling, DCM, RT, 12-24 h | 80-90 | Use inert atmosphere, triethylamine base |

| Pinacol esterification | Reflux with pinacol, THF or toluene | 70-90 | Esterification stabilizes boronic acid |

| Purification | Silica gel chromatography | - | Gradient hexanes/ethyl acetate |

| Melting Point | 92-94 °C | - | Confirms compound purity |

Summary of Key Research Insights

- The preparation method is well-established and relies on classical amide coupling chemistry followed by boronic acid esterification.

- The choice of coupling reagent and solvent can influence the reaction yield and purity.

- The pinacol ester formation is crucial for enhancing the compound’s stability and usability in further synthetic applications, such as Suzuki-Miyaura cross-coupling.

- Analytical techniques such as NMR, melting point determination, and chromatographic purification confirm the successful synthesis of the target compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or alkane.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions with aryl halides produce biaryl compounds, while oxidation reactions yield boronic acids .

Applications De Recherche Scientifique

The compound 3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester (CAS No. 1073355-06-2) is a boronic acid derivative that has garnered attention in various scientific research applications. This article will explore its applications, focusing on its utility in medicinal chemistry, organic synthesis, and materials science, supported by data tables and case studies.

Medicinal Chemistry

Targeting Cancer Therapeutics

- Boronic acids are pivotal in the development of proteasome inhibitors, which are used in cancer therapy. The incorporation of the tetrahydrofurfuryl group enhances the compound's bioavailability and selectivity towards cancer cells.

Case Study:

A study demonstrated that derivatives of phenylboronic acids exhibited significant cytotoxicity against multiple myeloma cells, suggesting that compounds like this compound could be further explored for therapeutic applications .

Organic Synthesis

Cross-Coupling Reactions

- This compound can serve as a coupling partner in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds. Its unique structure allows for greater functionalization potential compared to traditional boronic acids.

Data Table: Suzuki Reaction Conditions

| Reaction Component | Amount | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| This compound | 1 mmol | Toluene | 80°C | 85% |

| Aryl Halide | 1 mmol | |||

| Base | 2 mmol |

Materials Science

Development of Sensors

- The unique properties of boronic acids allow for their use in the development of sensors for glucose detection. The ability to form complexes with diols makes this compound suitable for creating responsive materials.

Case Study:

Research has shown that boronic acid derivatives can be integrated into polymer matrices to develop sensors capable of detecting glucose levels in biological samples. The incorporation of the tetrahydrofurfuryl group improves the sensitivity and specificity of these sensors .

Mécanisme D'action

The mechanism of action of 3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The compound’s ability to interact with biological molecules is attributed to its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1. Structural and Functional Group Variations

Key structural differences among phenylboronic acid pinacol esters lie in the substituents on the phenyl ring, which dictate electronic, steric, and solubility properties.

2.2. Solubility Profiles

Pinacol esters generally exhibit higher solubility than parent boronic acids due to esterification. Substituents further modulate solubility:

Activité Biologique

3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester is an organoboron compound that has garnered attention due to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group, which is integral to its biological activity, particularly in the context of drug development and synthetic chemistry.

The primary biological activity of this compound is linked to its role in the Suzuki-Miyaura cross-coupling reaction , a pivotal process in organic synthesis that facilitates the formation of carbon-carbon bonds. The mechanism involves transmetalation, where the boron atom interacts with other substrates, leading to the formation of new molecular structures.

Key Features:

- Target of Action : Formation of carbon-carbon bonds.

- Mode of Action : Involves transmetalation during the Suzuki–Miyaura coupling reaction.

- Biochemical Pathways : Influences pathways related to carbon-carbon bond formation.

- Pharmacokinetics : Hydrolysis rates are affected by pH, with physiological pH accelerating this process, which is crucial for its biological efficacy.

Biological Applications

The compound's unique structure allows it to interact with various biological systems, making it a candidate for multiple applications:

- Drug Delivery Systems : Its ability to reversibly bind to sugars suggests potential use in targeted drug delivery, particularly in cancer therapy.

- Therapeutic Agents : Research indicates that boronic acid derivatives can inhibit proteasome activity, which is vital in cancer treatment. For instance, studies have shown that related compounds can halt cell cycle progression in cancer cells at specific phases (G2/M phase), leading to growth inhibition .

- Biological Probes : The compound may serve as a probe for studying protein interactions due to its affinity for sugar-binding domains.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of boronic acids in various therapeutic contexts:

- Cancer Treatment : A dipeptide boronic acid was shown to have an IC50 value of 4.60 nM against certain cancer cell lines, indicating strong inhibitory effects on cancer cell proliferation .

- Drug Modifications : Modifications involving boronic acids have led to improved pharmacokinetic profiles for existing drugs, enhancing their bioavailability and therapeutic efficacy while reducing toxicity .

Comparative Analysis

To illustrate the unique properties of this compound, a comparison with similar compounds is provided:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C18H26BNO4 | Contains tetrahydrofurfurylaminocarbonyl group enhancing stability and reactivity |

| Phenylboronic acid pinacol ester | C18H26BNO4 | Lacks tetrahydrofurfuryl group; different solubility and reactivity |

| 3-(Trifluoromethoxy)phenylboronic acid pinacol ester | C18H26BNO4 | Contains trifluoromethoxy group; alters electronic properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A general procedure involves coupling a boronic ester precursor (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate) with a halogenated aromatic partner under palladium catalysis (e.g., Pd(dppf)Cl₂). Key steps include:

- Reaction conditions : THF/water solvent systems, potassium phosphate base, and inert atmosphere at 75–100°C for 3–12 hours .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store in a sealed container under dry, refrigerated conditions (0–6°C) to prevent hydrolysis of the boronic ester moiety. Desiccants (e.g., silica gel) are recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm the presence of the tetrahydrofurfurylaminocarbonyl group (δ ~3.5–4.0 ppm for ether protons) and boronic ester (δ ~1.3 ppm for pinacol methyl groups).

- HPLC-MS : Verify purity (>97% by GC/HPLC) and molecular weight (e.g., C₁₄H₁₉BO₅, MW 278.11) .

Advanced Research Questions

Q. How do variations in catalyst systems affect the efficiency of Suzuki-Miyaura reactions involving this boronic ester?

- Catalyst optimization : Compare Pd(PPh₃)₄, PdCl₂(dppf), and Buchwald-Hartwig catalysts. For example, Pd(dppf)Cl₂ in THF/water yields ~67–69% conversion, while Pd(OAc)₂ with SPhos ligand may improve regioselectivity in sterically hindered substrates .

- Key variables : Ligand choice, solvent polarity, and base strength (e.g., K₃PO₄ vs. Na₂CO₃) significantly impact reaction rates and byproduct formation.

Q. What strategies resolve contradictions in reported reaction yields for this compound?

- Case study : A 20% yield discrepancy (67% vs. 87%) in similar Suzuki reactions was traced to residual moisture in THF, which hydrolyzes the boronic ester. Solutions include rigorous solvent drying and using anhydrous Na₂SO₄ .

- Experimental validation : Replicate reactions under controlled humidity and monitor by TLC/HPLC to identify degradation pathways.

Q. How does the tetrahydrofurfurylaminocarbonyl group influence reactivity in cross-coupling vs. non-coupling applications?

- Steric/electronic effects : The bulky tetrahydrofurfuryl group reduces electrophilicity at the boron center, slowing transmetalation in Suzuki reactions. However, it enhances stability in protic solvents, making the compound suitable for stepwise syntheses (e.g., peptide coupling after boronate cleavage) .

- Comparative studies : Replace the tetrahydrofurfuryl group with morpholine or piperidine derivatives to assess reactivity changes .

Q. What are the applications of this compound in medicinal chemistry?

- Case example : It serves as a key intermediate in synthesizing kinase inhibitors. For instance, coupling with pyridine-3-boronic esters generates biaryl scaffolds for targeting EGFR mutations .

- Validation : Confirm bioactivity via in vitro assays (e.g., IC₅₀ measurements) and structural analysis (X-ray crystallography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.